molecular formula C6H10Cl2N2O2 B096663 N,N'-Bis(2-chloroethyl)oxamide CAS No. 16813-43-7

N,N'-Bis(2-chloroethyl)oxamide

Cat. No.: B096663
CAS No.: 16813-43-7
M. Wt: 213.06 g/mol
InChI Key: MUAULJMMFLVLHM-UHFFFAOYSA-N
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Scientific Research Applications

N,N’-Bis(2-chloroethyl)oxamide has a wide range of applications in scientific research:

Safety and Hazards

This compound may decompose upon combustion or in high temperatures to generate poisonous fumes . In case of contact, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin irritation or rash occurs, or if eye irritation persists after rinsing, it is recommended to get medical advice/attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(2-chloroethyl)oxamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the following steps:

    Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

    Reaction with 2-Chloroethylamine: The oxalyl chloride is then reacted with 2-chloroethylamine in the presence of a base such as triethylamine to form N,N’-Bis(2-chloroethyl)oxamide.

Industrial Production Methods: Industrial production of N,N’-Bis(2-chloroethyl)oxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-chloroethyl)oxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form oxamide and 2-chloroethanol.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-Bis(2-chloroethyl)oxamide involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids, leading to modifications in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and DNA replication .

Comparison with Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.

    N,N’-Bis(2-chloroethyl)urea: Contains a urea core instead of an oxamide core.

    N,N’-Bis(2-chloroethyl)carbamate: Contains a carbamate core instead of an oxamide core.

Uniqueness: N,N’-Bis(2-chloroethyl)oxamide is unique due to its specific combination of chloroethyl groups and oxamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research applications where specific interactions with biological molecules are required .

Properties

IUPAC Name

N,N'-bis(2-chloroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAULJMMFLVLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292568
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16813-43-7
Record name 16813-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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